molecular formula C25H22O10 B192383 Silychristin CAS No. 33889-69-9

Silychristin

Cat. No. B192383
CAS RN: 33889-69-9
M. Wt: 482.4 g/mol
InChI Key: BMLIIPOXVWESJG-LMBCONBSSA-N
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Description

Silychristin is a flavonolignan, a constituent of silymarin, the standardized, active extract of the fruit of milk thistle . It is composed of a flavonoid and a lignan . Silychristin can exist as two stereoisomers, silychristin A (2R, 3S) and silychristin B (2S, 3R) .


Synthesis Analysis

The first total synthesis of silychristin was reported in a study . The key intermediate, the dihydrobenzofuran, was easily prepared in three steps from the readily available chalcone epoxide .


Molecular Structure Analysis

Silychristin is a flavonolignan, meaning it is composed up of a flavonoid and a lignan . Major structural differences from silychristin A are highlighted in a study .


Chemical Reactions Analysis

Silychristin and its derivatives were compared for their antioxidant capacity by the classical chemical method (ORAC) and by measurement of their radical scavenging activity inside the cells (CAA) .


Physical And Chemical Properties Analysis

Silychristin is a natural product and one of the constituents of silymarin, the standardized, active extract of the fruit of milk thistle . It is the second most abundant constituent in silymarin, after silybin .

Scientific Research Applications

  • Anti-inflammatory and Anti-arthritic Activities : Silymarin, which includes silychristin, exhibits significant anti-inflammatory and anti-arthritic activities, acting through the inhibition of 5-lipoxygenase (Gupta et al., 2000).

  • Hepatoprotection : Silymarin, composed of silychristin and other isomers, is primarily used for hepatoprotection in various liver diseases. It has antioxidative, anti-lipid peroxidative, antifibrotic, anti-inflammatory, membrane stabilizing, immunomodulatory, and liver regenerating mechanisms (Pradhan & Girish, 2006).

  • Antioxidant Properties : Silychristin and its derivatives, like 2,3-dehydrosilychristin, are powerful antioxidants, showing more potent effects than silybin in various assays (Biedermann et al., 2016).

  • Treatment of Alcoholic Liver Disease and Hepatitis : Silymarin, including silychristin, is used to treat alcoholic liver disease, acute and chronic viral hepatitis, and toxin-induced liver diseases (Abenavoli et al., 2010).

  • Activation of Nrf2 Pathway : Silychristin is involved in activating the NFE2-related factor 2 (Nrf2) pathway, a key regulator of the cytoprotective response, suggesting its potential in treating or preventing several diseases (Vargas-Mendoza et al., 2020).

  • Drug-Drug Interactions and Pharmacokinetics : Silymarin, containing silychristin, undergoes phase I and II metabolism and is known for its safety profile, although its potential for drug interaction is a consideration (Wu et al., 2009).

  • Anticholestatic Properties : Silymarin shows novel anticholestatic properties in experimental models, indicating its potential as a hepatoprotective drug in cholestasis (Crocenzi & Roma, 2006).

  • Nanoemulsion for Hepatic Damage : Silymarin nanoemulsion, containing silychristin, has been shown to protect against carbon tetrachloride-induced hepatotoxicity in rats (Parveen et al., 2011).

  • Pancreatic α-Amylase Inhibitory Activity : Silychristin derivatives have been found to inhibit α-amylase, suggesting a role in diabetes treatment (Kato et al., 2018).

  • Multidrug Resistance Modulation : Silychristin derivatives have shown activity in modulating multidrug resistance, potentially useful in cancer treatment (Viktorová et al., 2019).

  • Extraction Techniques : Innovative extraction techniques for silymarin compounds, including silychristin, have been developed to enhance their recovery from plant matrices, indicating its importance in pharmaceutical and food industries (Lorenzo et al., 2020).

Safety And Hazards

Silychristin is classified as Acute toxicity - Category 4, Oral . It is harmful if swallowed and precautions should be taken to avoid ingestion .

Future Directions

Silymarin is a promising agent for cancer prevention, adjuvant cancer treatment, and reduction of iatrogenic toxicity . The future of “silymarin applications” lies in the use of optically pure components that can be applied directly or used as valuable lead structures, and in the exploration of their true molecular effects .

properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3S)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,22-24,26-30,32H,9H2,1H3/t14-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLIIPOXVWESJG-LMBCONBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C(O2)C(=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187512
Record name Silicristin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silicristin

CAS RN

33889-69-9
Record name Silychristin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33889-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silicristin [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silicristin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silicristin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.004
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SILICRISTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK279ER14X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,830
Citations
D Biedermann, M Buchta, V Holečková… - Journal of natural …, 2016 - ACS Publications
… silychristin A (3a) and silychristin B (3b). The complexity of the isolation and very low content of silychristin B … been described until 2005, 29 years after the discovery of silychristin (3). (4) …
Number of citations: 40 pubs.acs.org
JI Lee, BH Hsu, D Wu, JS Barrett - Journal of Chromatography A, 2006 - Elsevier
A selective and sensitive liquid chromatography/tandem mass spectrometry (LC/MS/MS) method has been developed for the characterization of silymarin in commercially available milk …
Number of citations: 127 www.sciencedirect.com
J Viktorová, S Dobiasová, K Řehořová, D Biedermann… - Antioxidants, 2019 - mdpi.com
… Silychristin is the second most abundant flavonolignan in the silymarin complex, … silychristin is a mixture of two diastereomers (silychristin A and B, 95:5). Isosilychristin is a silychristin …
Number of citations: 28 www.mdpi.com
J Johannes, R Jayarama-Naidu, F Meyer… - …, 2016 - academic.oup.com
Thyroid hormones (THs) are charged and iodinated amino acid derivatives that need to pass the cell membrane facilitated by thyroid hormone transmembrane transporters (THTT) to …
Number of citations: 57 academic.oup.com
J Wang, X Zhang, L Zhang, T Yan, B Wu, F Xu… - European Journal of …, 2020 - Elsevier
… of which was improved by silychristin A in a concentration-… silychristin A through the activation of Nrf2-HO-1/SOD2 pathway in GLUTag cells. Taken together, our study found silychristin …
Number of citations: 16 www.sciencedirect.com
N Qin, X Hu, S Li, J Wang, Z Li, D Li, F Xu, M Gao… - Journal of functional …, 2017 - Elsevier
… In the present study, we evaluated the hypoglycemic effect of silychristin A and investigated the underlying pharmacological mechanism. Our data demonstrated that silychristin A …
Number of citations: 21 www.sciencedirect.com
M Meloun, D Burkoňová, T Syrový, A Vrána - Analytica Chimica Acta, 2003 - Elsevier
Mixed dissociation constants of four drug acids, ie silychristin, silybinin, silydianin and mycophenolate at various ionic strengths I of range 0.01 and 0.30 and at temperatures of 25 and …
Number of citations: 44 www.sciencedirect.com
A Rajnochová Svobodová, E Gabrielová… - Archives of …, 2019 - Springer
The exposure of naked unprotected skin to solar radiation may result in numerous acute and chronic undesirable effects. Evidence suggests that silymarin, a standardized extract from …
Number of citations: 15 link.springer.com
H Liu, Q Yuan, CF Li, TX Huang - Process Biochemistry, 2010 - Elsevier
… 146mg silydianin, 280mg silychristin and 63mg taxifolin from … Silychristin, silydianin and taxifolin had been separated as … isolation of taxifolin, silychristin and silydianin was investigated. …
Number of citations: 22 www.sciencedirect.com
NJ Awla, AM Naqishbandi, Y Baqi - ACS Pharmacology & …, 2023 - ACS Publications
… Silydianin and silychristin were the most abundant flavonolignan constituents (39.4%) identified in … marianum extract rich in silydianin and silychristin may be useful for preventing and …
Number of citations: 0 pubs.acs.org

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